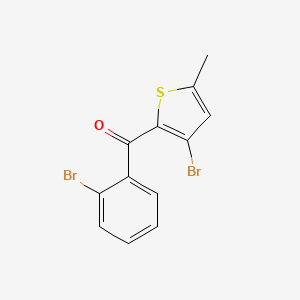![molecular formula C9H16N6O B14116127 5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one](/img/structure/B14116127.png)
5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the chemical formula C9H16N6O 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide . It is an organic compound with a molecular weight of 220.26 g/mol. This compound is a white solid, insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. It is stable and not susceptible to light and thermal decomposition .
Vorbereitungsmethoden
6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: can be synthesized through the reaction of 2-amino-6-pyrrolidinyl pyrimidine with hydrogen peroxide. The specific reaction conditions should be adjusted according to the specific experimental setup
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents include halogens and other reactive groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could result in various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor of ribonucleoprotein synthetase, which is crucial in various biological processes.
Wirkmechanismus
The mechanism by which 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide exerts its effects involves the inhibition of ribonucleoprotein synthetase. This inhibition disrupts the synthesis of ribonucleoproteins, which are essential for various cellular processes, including protein synthesis and cell division. By interfering with these processes, the compound can inhibit the growth of tumor cells and other rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide include other pyrimidine derivatives such as:
- 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine
- 6-(morpholin-4-yl)pyrimidine-2,4-diamine
- 6-(piperidin-1-yl)pyrimidine-2,4-diamine
What sets 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide apart is its unique 3-oxide functional group, which imparts distinct chemical and biological properties. This functional group enhances its stability and solubility in organic solvents, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C9H16N6O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H16N6O/c16-9-13-8(7-12-14-9)11-3-6-15-4-1-10-2-5-15/h7,10H,1-6H2,(H2,11,13,14,16) |
InChI-Schlüssel |
WJMFRMXSKHHFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNC2=NC(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
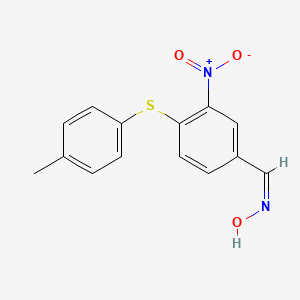
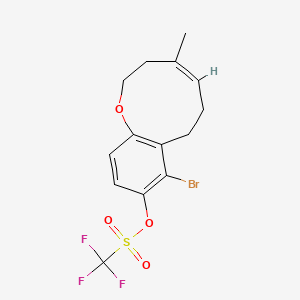
![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
![(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14116082.png)
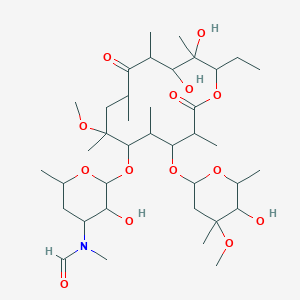
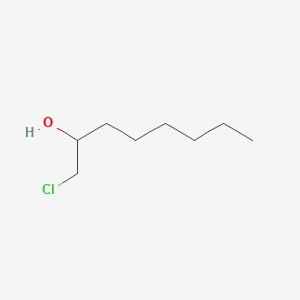
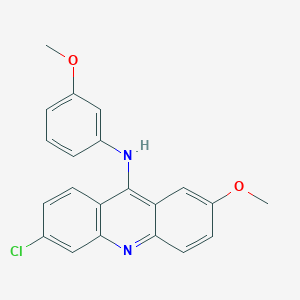
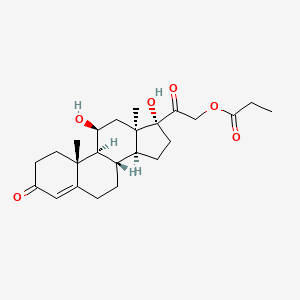
![L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-](/img/structure/B14116130.png)
